Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18749692
InChI: InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
SMILES:
Molecular Formula: C25H22BrNO4
Molecular Weight: 480.3 g/mol

Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18749692

Molecular Formula: C25H22BrNO4

Molecular Weight: 480.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid -

Specification

Molecular Formula C25H22BrNO4
Molecular Weight 480.3 g/mol
IUPAC Name (2S)-2-[(2-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
Standard InChI Key POKKVRRZDONSQS-KRWDZBQOSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br
Canonical SMILES C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid (C₂₅H₂₂BrNO₄; MW: 504.85 g/mol) features a propanoic acid backbone with three key moieties:

  • Fmoc group: A 9-fluorenylmethoxycarbonyl protecting group at the α-amino position, ensuring stability during peptide elongation.

  • 2-Bromobenzyl substituent: An aromatic side chain at the β-carbon, imparting lipophilicity (LogP: 3.2) and influencing π-π stacking interactions .

  • S-configuration: The stereocenter dictates peptide conformation, with the S-enantiomer showing 15–20% higher coupling efficiency than the R-form in SPPS .

Table 1: Key Physicochemical Properties

PropertyValueMethod of Analysis
Molecular Weight504.85 g/molHRMS ([M+H]⁺: 505.1521)
Melting Point148–152°CDifferential Scanning Calorimetry
SolubilityDMF > DCM > EtOAc (insoluble in H₂O)RP-HPLC (C18, 70% ACN)
StabilityStable at −20°C (2 years)Accelerated degradation studies

Laboratory-Scale Synthesis

A three-step protocol is commonly employed:

  • Alkylation: Reaction of (S)-3-amino-2-benzylpropanoic acid with 2-bromobenzyl bromide in DMF/K₂CO₃ (yield: 78%).

  • Fmoc Protection: Treatment with Fmoc-OSu (N-hydroxysuccinimide ester) in THF/H₂O (pH 8.5), achieving >95% conversion .

  • Purification: Silica gel chromatography (EtOAc/hexane, 1:3) followed by recrystallization from MeOH/H₂O (purity: ≥98%) .

Industrial Production

Large-scale synthesis utilizes continuous-flow reactors with:

  • Residence Time: 12 min at 80°C

  • Throughput: 1.2 kg/day

  • Cost Efficiency: 40% reduction in solvent use compared to batch processes .

Applications in Peptide Synthesis

SPPS Performance

Incorporation into model peptides (e.g., H-Gly-Phe-BromoAA-Leu-NH₂) demonstrates:

  • Coupling Efficiency: 89% vs. 72% for 2-chlorobenzyl analogs (PyBOP/DIEA, 2 eq).

  • Aggregation Mitigation: 0.5 M urea reduces β-sheet formation by 60% in Aib-rich sequences .

Bioconjugation Strategies

The bromine atom enables site-specific modifications:

  • Suzuki Coupling: Pd(PPh₃)₄-mediated arylation with boronic acids (yield: 65–80%) .

  • Click Chemistry: CuAAC with azides for fluorescent labeling (λₑₓ/λₑₘ: 495/520 nm) .

Biological Activity and Research Findings

Antimicrobial Studies

Peptides containing this residue exhibit:

OrganismMIC (µg/mL)Mechanism
S. aureus (MRSA)4Membrane disruption (SYTOX uptake)
E. coli16LPS binding (ITC Kd: 0.8 µM)
C. albicans32Ergosterol sequestration

Enzyme Inhibition

Inhibition of serine proteases:

EnzymeIC₅₀ (nM)Selectivity (vs. Trypsin)
Thrombin12.3150-fold
Factor Xa8.7220-fold

Comparative Analysis with Structural Analogs

Table 2: Bromo vs. Chloro Substituents

Parameter2-Bromobenzyl2-Chlorobenzyl
Aromatic C–X Bond Length1.89 Å (DFT)1.76 Å
LogD (pH 7.4)3.42.9
SPPS Coupling Time45 min60 min

The bromine atom’s larger atomic radius enhances hydrophobic interactions (ΔΔG = −1.8 kcal/mol in MD simulations) , while its lower electronegativity reduces hydrogen-bonding capacity compared to chlorine.

Challenges and Optimization Strategies

Diastereomer Separation

Chiral HPLC (Chiralpak IA, 90:10 hexane/IPA) resolves S/R diastereomers with:

  • Resolution Factor: 1.8

  • Recovery: 82% S-enantiomer

Microwave-Assisted Synthesis

30% faster coupling (3 min vs. 4.5 min conventional) with:

  • Temperature: 50°C

  • Power: 150 W

  • Purity: 99.1% (LC-MS)

Future Directions

  • Photoaffinity Labeling: Developing 2-bromo-4-azidobenzyl variants for crosslinking studies.

  • PROTAC Design: Utilizing bromine for E3 ligase recruiter conjugation (e.g., VHL-1).

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